Alafosfalin

Antibacterial MIC Gram-negative

Alafosfalin is the only phosphonodipeptide combining L-alanyl-L-1-aminoethylphosphonic acid architecture, validated meropenem synergy against 80% of CPE isolates, and pharmacokinetics virtually identical to cephalexin, enabling seamless fixed-dose development. Its unique ability to increase Salmonella isolation by up to 17.9% and deliver consistent ~50% oral bioavailability with superior tissue penetration makes it irreplaceable for CPE combination research, diagnostic microbiology, and oral-dosing animal models. Generic substitution is not supported by evidence.

Molecular Formula C5H13N2O4P
Molecular Weight 196.14 g/mol
CAS No. 60668-24-8
Cat. No. B1664488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlafosfalin
CAS60668-24-8
Synonymsalafosfalin
alaphosphin
alaphosphin monohydrobromide
alaphosphin, (R-(R*,S*))-isomer
alaphosphin, (S-(R*,R*))-isomer
Ro 03-7008
Molecular FormulaC5H13N2O4P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)P(=O)(O)O)N
InChIInChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1
InChIKeyBHAYDBSYOBONRV-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alafosfalin (CAS 60668-24-8): Procurement-Grade Phosphonodipeptide Antibacterial Agent


Alafosfalin is a synthetic phosphonodipeptide antibacterial agent [1] that acts by inhibiting bacterial cell wall biosynthesis [2]. It is characterized by its ability to potentiate the activity of beta-lactam antibiotics [3] and demonstrates a selective antibacterial spectrum primarily against Gram-negative bacteria, particularly Escherichia coli [4].

Alafosfalin (CAS 60668-24-8): Why In-Class Substitution Compromises Performance


While alafosfalin belongs to the phosphonopeptide class of antibacterial agents, its specific dipeptide structure (L-alanyl-L-1-aminoethylphosphonic acid) confers a unique antibacterial spectrum, pharmacokinetic profile, and synergistic potential with beta-lactams that are not replicated by other phosphonic acid derivatives like fosfomycin or fosmidomycin [1]. Furthermore, even within the phosphonodipeptide subclass, minor structural modifications, such as the substitution of the L-alanyl residue, drastically alter potency, spectrum of activity (including activity against Pseudomonas aeruginosa), and in vivo efficacy [2]. Generic substitution is therefore not supported by evidence; the specific molecular architecture of alafosfalin is critical for its defined performance characteristics.

Alafosfalin (CAS 60668-24-8): Quantitative Differentiation from Analogs


Alafosfalin (CAS 60668-24-8) Antibacterial Potency: MIC Data Versus Beta-Chloro Analog and Beta-Lactams

Alafosfalin demonstrates differential activity against specific bacterial pathogens when directly compared to analogs. Against carbapenemase-producing Enterobacterales (CPE), alafosfalin exhibits an MIC50 of 1 mg/L and MIC90 of 4 mg/L [1]. Against methicillin-resistant Staphylococcus aureus (MRSA), its activity is moderate (MIC90 8 mg/L), and it is less potent than the analog β-chloro-L-alanyl-β-chloro-L-alanine (MIC90 4 mg/L) [2]. Conversely, alafosfalin shows broad Gram-negative activity, while the β-chloro analog has 'relatively poor activity against Gram-negative bacteria' [3]. In comparison to beta-lactams, alafosfalin is 'less active against gram-positive organisms than were beta-lactams such as cephazolin or ampicillin' but is highly active against Escherichia coli [4].

Antibacterial MIC Gram-negative

Alafosfalin (CAS 60668-24-8) Synergy with Meropenem: Superiority in Checkerboard Assays

Alafosfalin acts as a potentiator of beta-lactam antibiotics, a property not universally shared among phosphonopeptides. In a direct assessment against 20 clinical isolates of carbapenemase-producing Enterobacterales (CPE), alafosfalin demonstrated synergistic activity when combined with meropenem against 16 of the 20 isolates (80%) [1]. This synergy is a critical differentiator from using alafosfalin as a single agent.

Synergy Beta-lactam Carbapenemase

Alafosfalin (CAS 60668-24-8) Oral Bioavailability: Favorable PK Profile Compared to Fosfomycin Derivatives

Alafosfalin demonstrates a clear pharmacokinetic advantage in terms of oral bioavailability when compared to certain other phosphonic acid derivatives. In human studies, alafosfalin achieved an oral bioavailability of approximately 50% and was largely independent of dose [1]. In contrast, the trometamol salt of fosfomycin, another phosphonic antibiotic, has a reported bioavailability of 37–44%, and fosmidomycin is even lower at 20–30% [2]. This indicates a superior oral absorption profile for alafosfalin.

Pharmacokinetics Bioavailability Oral

Alafosfalin (CAS 60668-24-8) Tissue Penetration: Superior Distribution vs. Ampicillin in a Rabbit Model

In a direct comparative in vivo study in rabbits, the pharmacokinetic profile of alafosfalin was compared to that of ampicillin. The concentrations of alafosfalin in subcutaneous tissue fluid exceeded those of ampicillin, demonstrating superior tissue penetration, while both drugs were eliminated at similar rates from serum and tissue fluid [1].

Tissue Penetration Pharmacokinetics In Vivo

Alafosfalin (CAS 60668-24-8) Stability and Synergy with Cephalexin: Matched PK for Combination Therapy

Alafosfalin's pharmacokinetic parameters closely mirror those of the first-generation cephalosporin, cephalexin. When coadministered with cephalexin in humans, both compounds were absorbed, distributed, and eliminated at virtually identical rates [1]. Furthermore, alafosfalin does not accumulate during chronic administration [2] and no cross-resistance was observed with beta-lactams or other common antibacterial agents [3].

Pharmacokinetics Combination Therapy Cephalexin

Alafosfalin (CAS 60668-24-8) Utility as a Selective Agent: Superiority in Salmonella Isolation

Alafosfalin demonstrates differential inhibitory activity that makes it a useful selective agent for the isolation of Salmonella from stool samples. When incorporated into a modified ABC medium, the use of alafosfalin led to a higher recovery rate of Salmonella (53.6%) compared to standard ABC medium (35.7%) or Hektoen enteric agar (48.2%) [1]. This selectivity is based on the relative resistance of non-typhi Salmonella (mean MIC 10.2 mg/L) compared to many coliforms including Escherichia coli (mean MIC 0.7 mg/L) [2].

Selective Agent Microbiology Salmonella

Alafosfalin (CAS 60668-24-8): Defined Research and Industrial Applications


Combination Therapy Research Targeting Carbapenem-Resistant Enterobacterales (CPE)

Alafosfalin is an ideal candidate for in vitro and in vivo research programs exploring novel combination therapies to combat carbapenem-resistant infections. Its demonstrated synergy with meropenem against 80% of CPE isolates [1] provides a strong scientific rationale for its use in checkerboard assays, time-kill studies, and animal models of CPE infection where meropenem alone is ineffective.

Co-Formulation or Co-Administration Studies with Cephalexin

The virtually identical absorption, distribution, and elimination rates of alafosfalin and cephalexin [1] make alafosfalin a uniquely suitable partner for this beta-lactam. It is specifically indicated for use in preclinical development or clinical pharmacology studies investigating fixed-dose combination products or co-administration strategies to leverage synergistic antibacterial activity [2] with simplified dosing.

Enhanced Salmonella Detection in Clinical and Food Microbiology

Procurement of alafosfalin is directly warranted for clinical and industrial microbiology laboratories seeking to improve the isolation rate of Salmonella from complex samples. Formulating selective agars with alafosfalin has been shown to increase recovery by up to 17.9% compared to standard media [1], offering a quantifiable improvement in diagnostic sensitivity and workflow efficiency.

In Vivo Studies Requiring High Oral Bioavailability and Tissue Penetration

For research programs that necessitate oral dosing in animal models, alafosfalin presents a superior profile compared to other phosphonic acid derivatives. Its high and dose-independent oral bioavailability of approximately 50% [1] and its demonstrated ability to achieve tissue fluid concentrations exceeding those of ampicillin [2] make it a compound of choice for studies where reliable systemic exposure and effective extravascular distribution are critical endpoints.

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